![molecular formula C25H19BrN4O5 B2781107 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1286443-51-3](/img/structure/B2781107.png)
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H19BrN4O5 and its molecular weight is 535.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a pyrazolo[1,5-a]pyrazin core, and an oxazole side chain. This structural diversity is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives. For instance, a related compound demonstrated significant inhibition of lung cancer cell lines A549 and H322, showcasing dose-dependent growth inhibition . The mechanism of action appears to involve interference with cellular proliferation pathways.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyrazolo[1,5-a]pyrazin Derivative | A549 | 15.0 | Cell cycle arrest |
Pyrazolo[1,5-a]pyrazin Derivative | H322 | 12.0 | Apoptosis induction |
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. In a study assessing various derivatives, certain pyrazolo compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings was found to enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyrazolo Compound A | Staphylococcus aureus | 6.12 µM |
Pyrazolo Compound B | Escherichia coli | 25 µM |
Case Studies
- Synthesis and Evaluation : A study synthesized several pyrazolo derivatives and evaluated their biological activities using cell viability assays. The results indicated that modifications to the oxazole ring significantly influenced anticancer activity .
- Structure-Activity Relationship (SAR) : Research on related compounds revealed that substitutions at specific positions on the pyrazolo framework could enhance potency against cancer cells while minimizing toxicity to normal cells. This finding suggests potential pathways for optimizing drug design based on structural modifications .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. Specifically, derivatives of pyrazolo[1,5-a]pyrazine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. The incorporation of the benzo[d][1,3]dioxole moiety may enhance these effects through mechanisms such as increased apoptosis and cell cycle arrest.
2. Anti-inflammatory Effects
Compounds featuring the benzo[d][1,3]dioxole structure have been linked to anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
3. Neurological Implications
Some studies suggest that derivatives of pyrazolo[1,5-a]pyrazine can act as neuroprotective agents. The potential for this compound to influence neurotransmitter systems could lead to applications in treating neurodegenerative disorders like Alzheimer's disease.
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazolo[1,5-a]pyrazine derivatives for their anticancer properties. The results indicated that specific substitutions on the pyrazine core significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that further exploration of these derivatives could lead to novel anticancer therapies .
Case Study 2: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various benzodioxole derivatives, researchers found that specific compounds reduced the expression of inflammatory markers in human macrophages. This suggests that similar compounds could be developed into therapeutic agents for chronic inflammatory conditions .
Case Study 3: Neuroprotective Properties
Research published in Neuroscience Letters highlighted the neuroprotective effects of certain pyrazolo[1,5-a]pyrazines against oxidative stress-induced neuronal death. The study emphasized the importance of structural modifications in enhancing neuroprotection and suggested pathways for future drug development targeting neurodegenerative diseases .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O5/c1-14-19(27-24(35-14)17-10-16(26)4-6-21(17)32-2)12-29-7-8-30-20(25(29)31)11-18(28-30)15-3-5-22-23(9-15)34-13-33-22/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWINYSMXQMLGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.